Mtb-IN-7

Mycobacterium tuberculosis H37Rv MIC

Mtb-IN-7, also known as compound R7, is a synthetic linezolid bioisostere belonging to the oxazolidinone class of antimycobacterial agents. It was rationally designed by modifying the acetamidomethyl side chain at the C‑5 position of the oxazolidine ring to retain potent activity against Mycobacterium tuberculosis while substantially reducing the serotonergic toxicity associated with linezolid via attenuated monoamine oxidase (MAO) inhibition.

Molecular Formula C16H22FN3O5S
Molecular Weight 387.4 g/mol
Cat. No. B15616687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtb-IN-7
Molecular FormulaC16H22FN3O5S
Molecular Weight387.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H22FN3O5S/c1-2-26(22,23)18-10-13-11-20(16(21)25-13)12-3-4-15(14(17)9-12)19-5-7-24-8-6-19/h3-4,9,13,18H,2,5-8,10-11H2,1H3/t13-/m1/s1
InChIKeyBOSQJGSKVSZRJK-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mtb-IN-7 (Compound R7): A Next-Generation Linezolid Bioisostere for Tuberculosis Drug Discovery with Differentiated Safety and Potency Profile


Mtb-IN-7, also known as compound R7, is a synthetic linezolid bioisostere belonging to the oxazolidinone class of antimycobacterial agents. It was rationally designed by modifying the acetamidomethyl side chain at the C‑5 position of the oxazolidine ring to retain potent activity against Mycobacterium tuberculosis while substantially reducing the serotonergic toxicity associated with linezolid via attenuated monoamine oxidase (MAO) inhibition [1]. Unlike conventional oxazolidinones, Mtb-IN-7 incorporates an ethane sulfonamide side chain that confers a differentiated balance of antimycobacterial potency and MAO-A/MAO-B sparing, making it a compelling candidate for tuberculosis drug research and lead optimization programs [1].

Why Linezolid or Other Oxazolidinones Cannot Simply Replace Mtb-IN-7 in Drug-Resistant TB Research


Linezolid, the prototype oxazolidinone, is effective against multidrug-resistant tuberculosis (MDR-TB) but its clinical utility is severely constrained by dose‑limiting serotonergic toxicity arising from potent inhibition of both MAO-A and MAO-B enzymes [1]. Generic substitution with linezolid or earlier oxazolidinone analogs fails to address this inherent safety liability. Moreover, Mtb-IN-7 (R7) demonstrates superior antimycobacterial potency against both drug‑susceptible and drug‑resistant M. tuberculosis strains relative to linezolid, and dramatically reduced MAO inhibition—being >6.52‑fold less toxic toward MAO-A and >64‑fold less toxic toward MAO-B—making direct interchange with unmodified oxazolidinones scientifically inappropriate for any study where translational safety and resistance‑breaking potency are key decision criteria [1].

Mtb-IN-7: Head‑to‑Head Quantitative Differentiation Evidence Against Linezolid, First‑Line TB Drugs, and In‑Class Bioisosteres


Superior Antimycobacterial Potency Against Drug‑Susceptible M. tuberculosis H37Rv Relative to Linezolid

In the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, Mtb-IN-7 (R7) exhibited an MIC of 2.01 μM, which is more potent than the parent drug linezolid (MIC = 2.31 μM) [1]. Among the eight synthesized bioisosteres (R1–R8), R7's ethane sulfonamide side chain was identified as the optimal C‑5 substituent length—two carbons—for maximizing antimycobacterial activity, as longer (butyl, R4: MIC >1.87 μM) or aromatic chains significantly attenuated potency [1].

Mycobacterium tuberculosis H37Rv MIC MABA assay linezolid bioisostere

Potent Activity Against Isoniazid‑Resistant M. tuberculosis Clinical Isolates Where First‑Line Therapy Fails

Mtb-IN-7 (R7) demonstrated remarkable potency against isoniazid‑resistant clinical isolates harboring the two most common resistance‑conferring mutations. Against the low‑grade resistant isolate (inhA promoter mutation), R7 showed an MIC50 of 0.14 μM, while against the high‑grade resistant isolate (katG S315T), it showed an MIC50 of 0.53 μM—both vastly superior to isoniazid, which is rendered ineffective by these mutations [1]. In comparison, the closest bioisostere analog R2 displayed MIC50 values of 0.33 μM (inhA+) and 1.53 μM (katG+), indicating that R7 is 2.4‑fold and 2.9‑fold more potent than R2 against these resistant strains [1].

isoniazid resistance inhA promoter mutation katG S315T MDR-TB MIC50

Exceptional Potency Against Rifampicin‑Resistant M. tuberculosis (rpoB S531L) Versus Rifampicin and Equipotency to Linezolid

Against the high‑grade rifampicin‑resistant Mtb clinical isolate carrying the rpoB S531L mutation, Mtb-IN-7 (R7) exhibited an MIC50 of 0.24 μM, which is equipotent to linezolid (MIC50 = 0.24 μM) and a striking ~117‑fold more potent than rifampicin (MIC50 = 28.15 μM) [1]. The next most active bioisostere in this series, R2, showed an MIC of 0.82 μM, making R7 3.4‑fold more potent than its closest structural analog against this key drug‑resistant genotype [1].

rifampicin resistance rpoB S531L MDR-TB MIC50 linezolid comparator

Drastic Reduction in MAO‑B Inhibition: >64‑Fold Safety Margin Over Linezolid

The central design goal of Mtb-IN-7 was to eliminate the MAO‑mediated serotonergic toxicity of linezolid. In head‑to‑head enzyme inhibition assays, Mtb-IN-7 (R7) showed an MAO‑B IC50 >40 μM, whereas linezolid potently inhibited MAO‑B with an IC50 of 0.61 μM, translating to R7 being approximately 64.62‑fold less toxic toward MAO‑B [1]. Across the bioisostere series, all active compounds (R1, R2, R3, R7, R8) showed MAO‑B IC50 values >40 μM, but R7 uniquely combined this safety margin with optimal antimycobacterial potency, as R1 showed more moderate MAO‑A inhibition and R4 showed reduced antibacterial activity [1].

serotonergic toxicity MAO-B inhibition IC50 linezolid bioisostere safety profile

Significant MAO‑A Sparing: >6.52‑Fold Toxicity Reduction Versus Linezolid

For MAO‑A, the isoform most strongly implicated in serotonin syndrome, Mtb-IN-7 (R7) again demonstrated an IC50 >40 μM, while linezolid showed potent inhibition. The fold‑difference was explicitly reported as >6.52 times less toxic toward MAO‑A compared to linezolid [1]. Combined with the MAO‑B data above, this comprehensive MAO‑sparing profile is the defining feature that differentiates R7 from all earlier oxazolidinones, including linezolid itself and other bioisosteres in the series that showed moderate MAO‑A inhibition (e.g., R1) [1].

MAO-A inhibition serotonin syndrome linezolid toxicity oxazolidinone safety IC50

Superior Balanced Profile Within the Bioisostere Series: Optimal Alkyl Chain Length for Potency–Toxicity Trade‑Off

Within the R1–R8 bioisostere series, structural modifications at the C‑5 position of the oxazolidinone scaffold revealed a clear structure–toxicity relationship (STR): the two‑carbon ethane sulfonamide chain of R7 was identified as optimal for simultaneously maximizing antimycobacterial activity and minimizing MAO inhibition [1]. Shorter chains (R1, methane sulfonamide; MIC = 2.14 μM) retained potency but showed moderate MAO‑A inhibition, while longer chains (R4, butyl sulfonamide; MIC >1.87 μM) lost antimycobacterial activity. Carbonyl‑linked analogs (R2, R3) spared MAO‑B but did not match R7's combined potency against drug‑resistant strains (e.g., R2 MIC50 = 0.33 μM inhA+ vs R7 = 0.14 μM) [1].

structure–toxicity relationship alkyl chain optimization bioisostere SAR C-5 substituent oxazolidinone

High‑Impact Research and Industrial Application Scenarios for Mtb-IN-7 Based on Quantitative Differentiation Evidence


Lead Optimization Programs Targeting MDR‑TB and XDR‑TB with Reduced Serotonergic Toxicity

Mtb-IN-7 is ideally suited as a lead compound in medicinal chemistry programs aiming to develop new oxazolidinone‑based therapies for multidrug‑resistant (MDR) and extensively drug‑resistant (XDR) tuberculosis. Its equipotency with linezolid against rpoB+ rifampicin‑resistant strains (MIC50 = 0.24 μM for both) and superior potency against INH‑resistant strains (MIC50 = 0.14–0.53 μM) [1], combined with >64‑fold reduction in MAO‑B inhibition, directly addresses the two most critical liability gaps of current oxazolidinone therapy: resistance and serotonergic toxicity. Structure–activity relationship (SAR) exploration around the ethane sulfonamide moiety can be pursued without the confounding risk of MAO‑mediated adverse events that plague linezolid‑based lead series.

Chemical Probe for Investigating MAO‑Independent Oxazolidinone Mechanisms in TB

Because Mtb-IN-7 retains the oxazolidinone core—which inhibits bacterial protein synthesis via 50S ribosomal subunit binding—but is essentially devoid of MAO‑A and MAO‑B inhibition (IC50 >40 μM for both isoforms) [1], it serves as a powerful chemical probe to dissect the MAO‑dependent versus MAO‑independent pharmacological and toxicological effects of oxazolidinones in TB models. Researchers can use Mtb-IN-7 to uncouple antimycobacterial efficacy from serotonergic side effects, enabling cleaner mechanistic studies and biomarker identification that would be confounded by linezolid's potent MAO inhibition.

Combination Regimen Screening with Serotonergic Agents for TB Comorbidity Research

A key procurement differentiator is that Mtb-IN-7's MAO‑sparing profile (MAO‑A: >6.52‑fold safer than linezolid; MAO‑B: >64‑fold safer) [1] permits its evaluation in combination with serotonergic drugs—such as selective serotonin reuptake inhibitors (SSRIs) commonly prescribed for depression in TB patients—without the contraindication risk inherent to linezolid. This enables preclinical drug–drug interaction studies and in vivo efficacy testing of TB‑depression comorbidity regimens that are clinically relevant but inaccessible with linezolid due to serotonin syndrome risk.

Structure‑Based Design Around the EthR Transcriptional Repressor Target

Molecular docking studies demonstrated that Mtb-IN-7 and its bioisostere analogs bind to the Mtb EthR protein, a transcriptional repressor that regulates ethionamide activation [1]. Given R7's optimal two‑carbon alkyl chain for EthR interaction and its balanced potency–safety profile, researchers focusing on EthR as a target for boosting ethionamide susceptibility in drug‑resistant TB will find Mtb-IN-7 a strategically advantageous starting scaffold for structure‑based drug design, combining target engagement with a pre‑validated low‑toxicity starting point.

Technical Documentation Hub

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